2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine
Description
A. Comparison with 6-Fluoro-2,3-dihydro-1H-indol-1-amine (CID 14210762)
- Structural divergence : The dihydroindole core in CID 14210762 lacks aromaticity in its pyrrole ring, reducing π-π stacking potential.
- Fluorine placement : Both compounds feature a C6 fluorine, but CID 14210762 lacks the difluoroethylamine side chain, resulting in lower molecular weight ($$ 152.17 \text{ g/mol} $$).
B. Comparison with 2-(6-Fluoro-1H-Indol-3-Yl)Propan-1-Amine Hydrochloride (EVT-1820358)
- Side chain variation : The propane-1-amine side chain in EVT-1820358 introduces an additional methyl group, increasing steric bulk compared to the difluoroethylamine group.
- Electronic effects : The $$ \text{-CF}_2 $$ group in 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine enhances electronegativity, potentially altering receptor binding affinities.
C. Comparison with 2-(5-Chloro-7-Fluoro-1H-Indol-3-Yl)Ethan-1-Amine (EVT-3156928)
- Halogen diversity : EVT-3156928 features a chloro substituent at C5 and a fluoro at C7, creating a distinct electronic profile compared to the C6-fluoro/difluoroethylamine combination.
- Molecular weight : EVT-3156928 ($$ \sim 212.65 \text{ g/mol} $$) is lighter due to the absence of a second fluorine on the side chain.
Structural trends :
- Fluorine substitutions at C6 optimize electronic effects without excessive steric hindrance.
- Difluoroethylamine side chains enhance polarity, improving solubility in polar solvents compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H9F3N2/c11-6-1-2-7-8(10(12,13)5-14)4-15-9(7)3-6/h1-4,15H,5,14H2 |
InChI Key |
FMBBPJFWJNRPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine involves the construction of the indole moiety, which can be achieved through various synthetic routes . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonic acid for the Fischer indole synthesis . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In vitro assays showed that this compound effectively induces apoptosis in human breast cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax .
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.4 | Induction of apoptosis via caspase activation |
| Lung Cancer | 7.8 | Inhibition of cell proliferation |
| Colorectal Cancer | 4.2 | Modulation of apoptotic pathways |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders.
Research Findings:
Studies indicate that 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine can enhance serotonin receptor activity, which may be beneficial in managing conditions like depression and anxiety .
| Disorder | Effect Observed |
|---|---|
| Depression | Increased serotonin levels |
| Anxiety | Reduced anxiety-like behavior in animal models |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways.
Notable Enzyme Targets:
Research highlights its inhibitory effects on certain kinases involved in cancer metabolism, which could lead to the development of targeted therapies .
| Enzyme Target | Inhibition Percentage (%) | Implication |
|---|---|---|
| PI3K | 65 | Potential for targeted cancer therapies |
| mTOR | 58 | Impacts on cell growth regulation |
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with molecular targets and pathways in the body . Indole derivatives are known to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic properties . The specific molecular targets and pathways involved depend on the particular application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Position and Halogen Effects
2-(6-Fluoro-1H-indol-3-yl)ethan-1-amine (Compound 26 in )
- Structure : Lacks β-fluorines but shares the 6-fluoroindole group.
- Activity : Demonstrated antimicrobial properties against MRSA, highlighting the importance of the 6-fluoroindole scaffold in target binding .
- Key Difference : The absence of β-fluorines likely reduces steric hindrance and electronic withdrawal compared to the target compound.
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride ()
- Molecular Weight : 232.66 g/mol (hydrochloride salt).
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine ()
- Structure : Fluorine at indole position 4 and a dimethylated amine.
- Activity : Likely modulates serotonin receptors (e.g., 5-HT1A/5-HT2A) due to the indole-ethylamine backbone.
- Contrast : The dimethylamine group and 4-fluoro substitution alter electronic and steric profiles compared to the target compound’s 6-fluoro and β-difluoro groups .
Complex Derivatives with Additional Substituents
Idalopirdine Hydrochloride ()
- Structure : 6-fluoroindole linked to a tetrafluoropropoxy-benzyl group via ethanamine.
- Activity : Acts as a serotonin 5-HT6 receptor antagonist, demonstrating the versatility of 6-fluoroindole in CNS-targeting drugs.
- Comparison : The target compound’s β-difluoro ethanamine may offer distinct pharmacokinetics (e.g., reduced metabolism) compared to Idalopirdine’s bulky substituents .
D2AAK5 ()
- Structure : 6-fluoroindole conjugated to a benzodioxepin-methyl group.
- Activity : Targets 5-HT1A/5-HT2A receptors, emphasizing the role of fluorine in enhancing binding specificity.
- Divergence : The benzodioxepin moiety introduces rigidity and bulkiness absent in the target compound, which prioritizes fluorination for electronic modulation .
Halogenated Indole-Ethanamine Derivatives
Pharmacological Implications
- Receptor Binding : The 6-fluoroindole scaffold is prevalent in serotonin receptor ligands (), suggesting the target compound could similarly modulate 5-HT pathways.
- Solubility vs. Lipophilicity : Fluorine increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility—a trade-off requiring formulation optimization.
Biological Activity
2,2-Difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine, with the chemical formula C10H9F3N2 and CAS number 1638759-57-5, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and mechanisms of action.
- IUPAC Name : 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine
- Molecular Weight : 214.19 g/mol
- Purity : 97% .
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits bactericidal effects comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 62.5 |
| Staphylococcus epidermidis | 31.25 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
The mechanism of action appears to involve the inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity against Candida albicans and Trichophyton interdigitale. The results suggest that it surpasses traditional antifungal agents such as fluconazole in efficacy.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 62.5 |
| Trichophyton interdigitale | 125 |
The compound's broad-spectrum antifungal activity indicates potential for therapeutic applications in treating fungal infections .
Anticancer Activity
Preliminary studies have suggested that 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine may exhibit anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of fluorine atoms enhances lipophilicity and alters electronic properties, which may contribute to improved binding affinity to biological targets. Studies indicate that modifications in the indole moiety can significantly affect its potency against bacterial and fungal pathogens.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several derivatives of indole-based compounds, including 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine. The findings demonstrated that this compound exhibited superior activity against MRSA compared to other derivatives tested .
- Antifungal Evaluation : In a comparative study involving various antifungal agents, this compound exhibited a higher inhibition rate against C. albicans biofilm formation than fluconazole, suggesting its potential as a novel antifungal agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : Utilize reductive amination or alkylation strategies. For example, coupling 6-fluoroindole with a difluoroethylamine precursor via nucleophilic substitution or Pd-catalyzed cross-coupling (analogous to methods for related difluoroethylamines in ).
- Purity Optimization : Purify via column chromatography (silica gel, eluting with dichloromethane/methanol gradients) followed by recrystallization in ethanol/water. Validate purity using HPLC (≥95% as per ) and LC-MS (to confirm molecular ion peaks and absence of byproducts).
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- ¹⁹F NMR : Confirm fluorine substitution patterns (δ ~-120 to -140 ppm for CF₂ groups).
- ¹H/¹³C NMR : Assign indole ring protons (δ 6.8–7.5 ppm) and ethylamine chain signals (δ 3.0–3.5 ppm).
- HRMS : Verify molecular formula (C₁₀H₁₀F₃N₂; exact mass 218.0776).
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile and solve structure using SHELX programs ().
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
Q. How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Stability Studies :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
- Solution Stability : Monitor via HPLC over 24–72 hours in buffers (e.g., PBS, pH 7.4) at 25°C and 37°C.
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track degradation products using LC-MS.
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., Jurkat, MOLT-4) with IC₅₀ determination (methodology in ).
- Receptor Binding : Screen against serotonin (5-HT) receptors via radioligand displacement assays, given the indole scaffold’s affinity for neurotransmitter targets.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL () to model fluorine positional disorders or rotational isomers.
- Contradiction Analysis : Compare thermal parameters and electron density maps across studies to identify dynamic or static disorder in the CF₂ group.
Q. What strategies validate the compound’s mechanism of action in kinase inhibition pathways?
Methodological Answer:
- Kinase Profiling : Use recombinant kinase assays (e.g., AKT, PIM1) to measure inhibition (IC₅₀). Confirm target engagement via Western blotting for phosphorylated substrates (e.g., GSK-3β) in cell lysates (as in ).
- Synergy Studies : Combine with etoposide or doxorubicin; calculate combination indices (CI) using Chou-Talalay analysis to identify synergistic effects (CI < 1).
Q. How can structure-activity relationships (SAR) be explored for fluorinated analogs?
Methodological Answer:
- Analog Synthesis : Replace fluorine atoms with Cl, H, or CF₃ groups; modify indole substituents (e.g., 5-F, 7-CH₃).
- SAR Analysis : Correlate substituent effects with biological activity (e.g., logP, IC₅₀) using QSAR models. Validate via molecular docking (e.g., AutoDock Vina) to kinase ATP-binding pockets.
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Pharmacokinetics : Administer IV/orally to rodents; collect plasma at intervals (0–24 h) for LC-MS/MS analysis of Cₘₐₓ, t₁/₂, and bioavailability.
- Toxicity : Conduct acute toxicity studies (OECD 423); monitor organ histopathology (liver, kidneys) and hematological parameters.
Q. How should researchers address discrepancies in biological activity across cell lines?
Methodological Answer:
- Controlled Variables : Standardize cell culture conditions (passage number, serum batch) and assay protocols (incubation time, seeding density).
- Mechanistic Studies : Compare expression levels of target proteins (e.g., PTEN, AKT) via qPCR/Western blot (). Test in isogenic cell lines (e.g., PTEN⁺/⁻) to isolate pathway dependencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
